2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Propriétés
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-6-18-19(13-28)26(29-20-11-27(2,3)12-21(31)25(18)20)35-15-24(32)30-8-7-16-9-22(33-4)23(34-5)10-17(16)14-30/h9-10H,6-8,11-12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAEVWBOUAZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure comprising multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 497.64 g/mol. The presence of the dihydroisoquinoline moiety and carbonitrile group suggests potential interactions with various biological targets.
Target Interaction
Research indicates that the compound may act primarily on NMDA receptors, specifically modulating the NR2C/NR2D subunit. This interaction is significant as NMDA receptors play a crucial role in synaptic plasticity and memory function. The compound acts as a positive allosteric modulator , enhancing receptor activity and influencing downstream signaling pathways related to neuronal excitability and synaptic transmission.
Biochemical Pathways
The modulation of NMDA receptors by this compound can lead to various physiological effects, including:
- Enhanced synaptic plasticity : This is vital for learning and memory processes.
- Neuroprotection : Potential protective effects against neurodegenerative conditions.
These actions suggest a multifaceted role in neurological health and disease management.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits notable activity against several cancer cell lines. For instance, it has shown cytotoxic effects in breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values indicating significant potency. The mechanism behind this cytotoxicity may involve the induction of apoptosis through mitochondrial pathways .
In Vivo Studies
Animal model studies further support the compound's therapeutic potential. In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as assessed by behavioral tests. Histological analyses indicated reduced amyloid plaque formation and enhanced neurogenesis in treated animals compared to controls .
Case Studies
- Case Study on Neuroprotection :
- Case Study on Cancer Treatment :
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good absorption and bioavailability when administered orally. It is metabolized primarily in the liver, with a half-life conducive to once or twice daily dosing regimens. Its solubility in DMSO allows for easy formulation into various drug delivery systems .
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticancer Activity :
- Compounds with similar structures have shown promise as anticancer agents. For instance, the tetrahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties due to its structural similarities to known anticancer agents .
-
Neuroprotective Effects :
- There is growing interest in isoquinoline derivatives for their neuroprotective properties. Research indicates that compounds with isoquinoline structures can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
-
Inhibition of Enzymatic Activity :
- The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, inhibitors of protein kinases and phosphoinositide 3-kinases (PI3K) have been developed to target cancer and inflammatory diseases. The presence of the tetrahydroquinoline moiety could enhance selectivity towards these targets .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key steps may include:
- Formation of the isoquinoline core through cyclization reactions.
- Introduction of functional groups like thioether and carbonitrile via electrophilic substitution or nucleophilic addition reactions.
The optimization process often focuses on improving the physicochemical properties to enhance bioavailability and reduce toxicity .
Case Study 1: Anticancer Activity
A study demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
Research on similar isoquinoline compounds revealed their ability to inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain. This effect is crucial for cognitive function and memory retention.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as tetrahydroquinoline, dihydroisoquinoline, or fused heterocyclic systems. Key differentiating factors include substituent patterns, electronic properties, and steric effects, which influence physicochemical properties and biological interactions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Estimated via fragment-based calculation.
Key Observations :
Substituent Diversity: The target compound uniquely combines a thioether-linked dimethoxy dihydroisoquinoline with a tetrahydroquinoline-3-carbonitrile core, distinguishing it from analogs with simpler aryl or heteroaryl substituents (e.g., thiophene in ). This structural complexity may enhance binding specificity in biological targets . Compounds like 4-(4-chlorophenyl)-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitrile () prioritize electron-withdrawing groups (Cl, oxo), which could modulate redox properties compared to the target’s electron-rich dimethoxy group .
Synthetic Routes: The target’s synthesis likely parallels methods for tetrahydroquinoline carbonitriles (e.g., cyclohexanone-based cyclocondensation with cyanoacetate derivatives, as in ) but requires additional steps for introducing the dihydroisoquinoline-thioether moiety .
Dihydroisoquinoline-carboxylates () serve as intermediates for bioactive alkaloids, hinting at the target’s utility in medicinal chemistry .
Computational Comparisons: Shape-Tanimoto (ST) coefficients or graph-based similarity metrics () could quantify structural overlap. For instance, the target’s dimethoxy-dihydroisoquinoline fragment may reduce similarity to simpler tetrahydroquinolines but align with alkaloid-like structures .
Q & A
Basic: What synthetic strategies are employed to construct the dihydroisoquinoline and tetrahydroquinoline moieties in this compound?
Methodological Answer:
The dihydroisoquinoline core is synthesized via reductive amination or condensation reactions. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline can be prepared by reducing nitrovinyl intermediates with LiAlH₄ in THF (61% yield) . The tetrahydroquinoline moiety is typically assembled via cyclocondensation of ethyl acetoacetate derivatives with amines, followed by oxidation to introduce the 5-oxo group. Thioether linkage between the two moieties is achieved using a mercaptoethyl intermediate, as seen in analogous syntheses where thiol groups are coupled via alkylation or nucleophilic substitution .
Advanced: How can conflicting yield data in similar syntheses (e.g., 53% vs. 61%) guide reaction optimization?
Methodological Answer:
Yield discrepancies often arise from variations in reaction conditions. For instance, in , yields for 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine synthesis differed due to catalyst loading (Pd/C vs. higher-pressure H₂) and purification methods (column chromatography vs. crystallization) . To optimize:
- Screen catalysts (e.g., Pd/C, Raney Ni) under controlled H₂ pressure.
- Use solvents like ethanol or methanol to improve intermediate solubility.
- Monitor reaction progress via TLC or HPLC to identify kinetic bottlenecks.
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Methoxy protons at δ 3.85–3.90 (singlet, 6H) for the dihydroisoquinoline .
- Thioether methylene (SCH₂) at δ 3.50–3.70 (multiplet).
- Nitrile carbon at ~δ 115–120 ppm in ¹³C NMR.
- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: What mechanistic insights explain the regioselectivity of the thioether linkage formation?
Methodological Answer:
Regioselectivity is governed by steric and electronic factors:
- The thiol group attacks the electrophilic α-carbon of the 2-oxoethyl moiety due to its polarization by the adjacent carbonyl.
- Steric hindrance from 7,7-dimethyl groups on the tetrahydroquinoline directs the thiol to the less hindered position .
- Computational modeling (DFT) can predict transition-state geometries to validate proposed mechanisms.
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the nitrile to amide or oxidation of thioether to sulfoxide) .
- Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability.
Advanced: How can computational docking predict biological targets for this compound?
Methodological Answer:
- Target Identification : Screen against kinase or protease databases (e.g., PDB, ChEMBL) using AutoDock Vina or Schrödinger.
- Binding Affinity : Prioritize targets with complementary pockets for the nitrile (hydrogen-bond acceptor) and hydrophobic interactions with ethyl/methyl groups.
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Advanced: What strategies mitigate low yields in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Protection/Deprotection : Use Boc or Fmoc groups to shield amines during thioether formation .
- One-Pot Reactions : Combine reductive amination and cyclization steps to minimize intermediate isolation.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., LiAlH₄ reductions) .
Basic: What in vitro assays are suitable for evaluating antitumor activity?
Methodological Answer:
- Cell Viability : MTT or CellTiter-Glo® assays against cancer lines (e.g., MCF-7, HeLa).
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) .
Advanced: How does stereochemistry at the 3,4-dihydroisoquinoline junction impact bioactivity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column).
- Activity Comparison : Test enantiomers in kinase inhibition assays.
- X-ray Crystallography : Resolve absolute configuration (see for analogous quinoline structures) .
Advanced: What scale-up challenges arise when transitioning from milligram to gram-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
